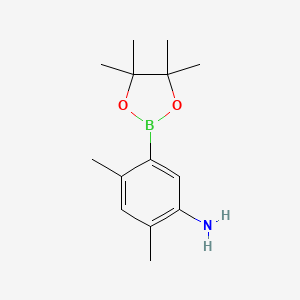

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenamine is an organic compound characterized by a benzene ring substituted with two methyl groups and a boronic acid derivative. This compound is notable for its use in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 2,4-dimethylbenzenamine with a boronic acid derivative under suitable conditions, such as the presence of a catalyst and appropriate solvents.

Cross-Coupling Reactions: It can also be prepared through cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a boronic acid derivative is coupled with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods:

Batch Production: In an industrial setting, the compound is often produced in batches using reactors that allow precise control over reaction conditions, such as temperature, pressure, and reaction time.

Continuous Flow Synthesis: Some industrial processes may employ continuous flow synthesis to ensure consistent quality and efficiency.

Types of Reactions:

Cross-Coupling Reactions: The compound is widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds.

Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding quinone derivatives and reduction to form the corresponding boronic acid derivatives.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in cross-coupling reactions.

Solvents: Organic solvents such as toluene, THF, or DMF are often used.

Temperature and Pressure: Reaction conditions are typically optimized for each specific reaction.

Major Products Formed:

Biaryl Compounds: Resulting from cross-coupling reactions.

Quinone Derivatives: Resulting from oxidation reactions.

Boronic Acid Derivatives: Resulting from reduction reactions.

Applications De Recherche Scientifique

Chemistry: The compound is extensively used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used as a tool for studying enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Medicine: The compound's derivatives are explored for their potential therapeutic applications, including anticancer and anti-inflammatory properties.

Industry: It is used in the production of materials, such as polymers and advanced materials, due to its ability to form strong covalent bonds.

Mécanisme D'action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds.

Comparaison Avec Des Composés Similaires

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the methyl groups on the benzene ring.

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar boronic acid derivative but with a pyrazole ring instead of a benzene ring.

Uniqueness: 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenamine is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications in organic synthesis.

Activité Biologique

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenamine is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H21BN2O2

- Molecular Weight : 222.09 g/mol

- CAS Number : 1047644-76-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its potential applications include:

-

Antimicrobial Activity :

- The compound has shown promising results against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL .

- In a study focusing on tuberculosis strains (H37Ra and H37Rv), the compound exhibited MIC values between 0.5–1.0 µg/mL against clinical drug-resistant variants .

-

Anticancer Properties :

- Research indicates that this compound may inhibit cell proliferation in cancer cell lines. For instance, it demonstrated significant growth inhibition in the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of approximately 0.126 µM .

- The compound also showed selectivity for cancer cells over normal cells, indicating a favorable therapeutic index .

-

Mechanisms of Action :

- The biological mechanisms underlying its activity include inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

- Additionally, it has been suggested that the compound acts as a competitive inhibitor of ATP binding sites in certain kinases involved in cancer progression .

Case Studies and Research Findings

Pharmacokinetic Properties

Pharmacokinetic studies using animal models (e.g., Sprague-Dawley rats) have indicated moderate bioavailability with a peak plasma concentration (Cmax) observed at approximately 592 ± 62 mg/mL. The elimination half-life was noted to be prolonged (>12 hours), which suggests potential for sustained action in vivo .

Propriétés

IUPAC Name |

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2/c1-9-7-10(2)12(16)8-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,16H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRXTZMSGLGMPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.